2-[Bis(prop-2-enyl)amino]-[1]benzothiolo[2,3-e][1,3]thiazin-4-one
Overview
Description
2-[Bis(prop-2-enyl)amino]-1benzothiolo[2,3-e][1,3]thiazin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon. The structure of 2-[Bis(prop-2-enyl)amino]-1benzothiolo[2,3-e][1,3]thiazin-4-one includes a benzothiolo and thiazin ring, which are fused together, and an amino group substituted with prop-2-enyl groups.
Preparation Methods
The synthesis of 2-[Bis(prop-2-enyl)amino]-1benzothiolo[2,3-e][1,3]thiazin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiolo ring. This is followed by cyclization with a thiazin precursor under controlled conditions to form the fused heterocyclic system.
Chemical Reactions Analysis
2-[Bis(prop-2-enyl)amino]-1benzothiolo[2,3-e][1,3]thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted derivatives.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring systems.
Scientific Research Applications
2-[Bis(prop-2-enyl)amino]-1benzothiolo[2,3-e][1,3]thiazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[Bis(prop-2-enyl)amino]-1benzothiolo[2,3-e][1,3]thiazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2-[Bis(prop-2-enyl)amino]-1benzothiolo[2,3-e][1,3]thiazin-4-one can be compared with other similar heterocyclic compounds, such as:
- 2-[Bis(prop-2-enyl)amino]-1benzothiolo[2,3-e][1,3]thiazin-4-one : This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.
- Benzothiazoles : These compounds share the benzothiazole ring but lack the thiazin ring, resulting in different reactivity and applications.
- Thiazines : These compounds contain the thiazin ring but lack the benzothiolo ring, leading to different chemical behavior and uses .
Properties
IUPAC Name |
2-[bis(prop-2-enyl)amino]-[1]benzothiolo[2,3-e][1,3]thiazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-3-9-18(10-4-2)16-17-15(19)14-13(21-16)11-7-5-6-8-12(11)20-14/h3-8H,1-2,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJARGRTZBUXRDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC(=O)C2=C(S1)C3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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